Cas no 17889-43-9 (3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-))

3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
- 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
- 3-methyl-1-trimethylsilylpent-1-yn-3-ol
- TIMTEC-BB SBB009127
- (+/-) 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
- 3-methyl-1-(trimethylsilyl)pent-1-yn-3-ol
- 5-trimethylsilyl-3-meth-yl-4-pentyn-3-ol
- 17889-43-9
- MFCD00190207
- AKOS006343460
- SCHEMBL11995523
- DB-044345
- 1-Pentyn-3-ol, 3-methyl-1-(trimethylsilyl)-
- DTXSID80504990
-
- MDL: MFCD00190207
- インチ: InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3
- InChIKey: KXYPNINOOGTQST-UHFFFAOYSA-N
- SMILES: CCC(C)(C#C[Si](C)(C)C)O
計算された属性
- 精确分子量: 170.11300
- 同位素质量: 170.112691728g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.844
- PSA: 20.23000
- LogP: 2.02820
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Security Information
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB118723-50g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, 98%; . |
17889-43-9 | 98% | 50g |
€368.20 | 2025-02-16 | |
abcr | AB118723-50 g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol; 98% |
17889-43-9 | 50 g |
€368.20 | 2023-07-20 | ||
abcr | AB118723-5 g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol; 98% |
17889-43-9 | 5 g |
€101.20 | 2023-07-20 | ||
Fluorochem | S12010-10g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) |
17889-43-9 | 10g |
£248.00 | 2022-02-28 | ||
abcr | AB118723-5g |
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, 98%; . |
17889-43-9 | 98% | 5g |
€101.20 | 2025-02-16 |
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) 関連文献
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2. Caper tea
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)に関する追加情報
Introduction to 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) and Its Significance in Modern Chemical Research
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-), with the CAS number 17889-43-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a terminal alkyne group and a trimethylsilyl (TMS) protecting group, exhibits a range of chemical properties that make it invaluable in various applications. The presence of the methyl substituent and the trimethylsilyl moiety contributes to its reactivity and stability, making it a versatile intermediate in organic synthesis.
The CAS number 17889-43-9 provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. This numbering system is essential for databases, literature references, and regulatory compliance, facilitating accurate tracking and utilization of chemical substances in research and industrial settings.
In recent years, 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) has been increasingly studied for its potential applications in pharmaceutical development. The compound's ability to serve as a precursor in the synthesis of more complex molecules has made it a subject of interest for researchers exploring novel drug candidates. Specifically, the alkyne functionality allows for further functionalization via cross-coupling reactions, such as Sonogashira couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
Moreover, the trimethylsilyl group provides stability under various reaction conditions while being removable under specific conditions, allowing for selective deprotection. This characteristic is particularly useful in multi-step syntheses where selective protection-deprotection strategies are employed to control reaction pathways and minimize side products.
Recent advancements in synthetic methodologies have highlighted the utility of 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) in the preparation of complex natural products and heterocyclic compounds. For instance, studies have demonstrated its role as a key intermediate in the synthesis of structurally diverse molecules with potential biological activity. The compound's reactivity with transition metal catalysts has been exploited to develop efficient routes to pharmacologically relevant scaffolds.
The stereochemistry of 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-), denoted by the notation (+/-), indicates that it may exist as a mixture of enantiomers or diastereomers. This chirality can significantly influence its reactivity and the properties of derivatives synthesized from it. Researchers are particularly interested in understanding how different stereoisomers interact with biological targets, which is crucial for developing enantioselective synthetic strategies.
In the realm of medicinal chemistry, the exploration of novel building blocks like 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) contributes to the discovery of new therapeutic agents. The compound's structural motifs are often incorporated into libraries of compounds screened for biological activity. Its role in generating diverse chemical space has been recognized as a valuable tool in drug discovery programs aimed at addressing unmet medical needs.
The chemical industry also leverages CAS number 17889-43-9 to ensure quality control and consistency in manufacturing processes. The standardized identification provided by CAS numbers aids in regulatory submissions and compliance with international standards, ensuring that products meet stringent safety and efficacy requirements.
From an academic perspective, 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) serves as an excellent model compound for teaching advanced organic chemistry concepts. Its synthesis and reactions are often used to illustrate key principles such as stereoselectivity, functional group transformations, and catalytic processes. This makes it a valuable resource for educators and students alike.
The compound's unique properties have also sparked interest in materials science applications. Researchers are investigating its potential use in polymer chemistry, where its alkyne functionality can be polymerized or incorporated into copolymers to enhance material properties. Additionally, its stability under various conditions makes it suitable for use as a ligand or catalyst precursor in industrial processes.
As our understanding of chemical interactions grows, so does the demand for specialized intermediates like 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-). Ongoing research aims to expand its utility by exploring new synthetic pathways and applications that could further enhance its value in both academic and industrial settings.
In conclusion,CAS number 17889-43-9 identifies a compound that plays a pivotal role in modern chemical research. Its structural features make it a versatile building block with applications spanning pharmaceuticals, materials science, and academic studies. The continued exploration of its properties and potential will undoubtedly lead to further advancements across multiple scientific disciplines.
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